1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its presence in various natural products and pharmaceuticals, and a morpholinoethyl side chain that may contribute to its pharmacological properties. The molecular formula for this compound is C15H20N4O2, with a molecular weight of 288.351 g/mol.
The compound is classified as a urea derivative, specifically featuring an indole structure. Ureas are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two amine groups (NH2). The indole structure is significant in drug design due to its ability to mimic neurotransmitters and its involvement in various biological processes. Research indicates that similar compounds may exhibit antidepressant activities and other pharmacological effects, making 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea a subject of interest for further investigation in medicinal chemistry .
The synthesis of 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea typically involves several key steps:
The molecular structure of 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea can be described as follows:
These structural characteristics suggest that 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea may interact with biological targets through hydrogen bonding and hydrophobic interactions .
1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea has been studied for its reactivity in various chemical contexts:
These reactions are crucial for exploring derivatives of the compound that may enhance its biological activity or alter its pharmacokinetic properties .
These properties make 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea suitable for various applications in research settings .
The scientific applications of 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea include:
This compound's versatility highlights its potential role in advancing drug discovery efforts targeting neurological disorders and other diseases .
The molecular framework of 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea (C₁₅H₂₀N₄O₂; MW 288.34) embodies strategic design principles critical to contemporary medicinal chemistry. The indole nucleus provides a planar, electron-rich heterocycle capable of π-π stacking interactions with tyrosine and phenylalanine residues in hydrophobic enzyme pockets. This moiety serves as a bioisostere for purine bases, facilitating competitive binding at kinase ATP sites. Positioned at one terminus of the urea bridge, the indole nitrogen maintains hydrogen-bonding potential, while its C3 carbon anchors the urea linkage—a configuration mimicking natural ligands [1] .
The 2-morpholinoethyl substituent introduces critical polarity and conformational flexibility. Morpholine's saturated six-membered ring with oxygen and nitrogen atoms enhances aqueous solubility—addressing a common limitation of purely aromatic scaffolds—while its tertiary nitrogen can be protonated under physiological conditions, promoting salt bridge formation with acidic residues. The ethylene spacer (-CH₂CH₂-) between morpholine and urea permits rotational freedom, enabling optimal positioning within protein cavities. This structural adaptability is evidenced in SMILES notation (O=C(NCCN1CCOCC1)NC2=CNC3=C2C=CC=C3), which illustrates the molecule's capacity for both extended and folded conformations [1] .
Table 1: Molecular Properties of 1-(1H-Indol-3-yl)-3-(2-Morpholinoethyl)urea and Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
1-(1H-Indol-3-yl)-3-(2-morpholinoethyl)urea | 899965-04-9 | C₁₅H₂₀N₄O₂ | 288.34 | Indole + ethylmorpholine urea linker |
1-(1H-Indol-3-yl)-3-(3-methoxybenzyl)urea | 941926-90-5 | C₁₇H₁₇N₃O₂ | 295.34 | Methoxybenzyl substitution |
1-(1H-Indol-3-yl)-3-(4-phenoxyphenyl)urea | 923067-56-5 | C₂₁H₁₇N₃O₂ | 343.39 | Phenoxyphenyl extension |
Urea's role transcends mere linkage; it forms a rigid, planar carbonyl flanked by two nitrogen hydrogen bond donors/acceptors. This arrangement mimics the transition state of phosphoryl transfer reactions—a feature exploited in kinase inhibition. When benchmarked against structurally simplified analogs like 1-(1-methyl-1H-indol-3-yl)-3-phenylurea (CAS: 899947-26-3, C₁₆H₁₅N₃O), the morpholinoethyl variant demonstrates superior solubility profiles, attributable to morpholine's amphiphilic character. This exemplifies how strategic incorporation of aliphatic heterocycles counterbalances the lipophilicity of bicyclic indoles, achieving calculated logP values conducive to cellular uptake [1] [6] .
Urea derivatives emerged as privileged scaffolds in medicinal chemistry following seminal discoveries of their protein-binding capabilities. Early work identified diaryl ureas as allosteric inhibitors of kinases like VEGF Receptor 2 (VEGFR2), exemplified by sorafenib's clinical success. The integration of morpholine—a versatile heterocycle—into urea-based pharmacophores arose from systematic efforts to optimize kinase inhibitor selectivity and physicochemical properties. Morpholine's oxygen atom engages in hydrogen bonding with kinase hinge regions, while its nitrogen modulates basicity to influence cellular partitioning .
The structural evolution toward compounds like 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea reflects three key developments: First, replacing rigid aryl groups with flexible alkylmorpholine chains enhanced adaptability to diverse ATP-binding pockets. Second, merging indole with urea created multi-dentate recognition elements capable of simultaneous hydrophobic contact and hydrogen bonding. Third, strategic nitrogen alkylation (e.g., ethylation at indole-N) fine-tuned steric and electronic effects, as seen in 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea (PubChem CID: 16803742) [3] [6].
Table 2: Evolution of Urea Pharmacophores in Targeted Therapies
Structural Generation | Representative Examples | Target Engagement | Limitations Addressed by Morpholinoethyl Ureas |
---|---|---|---|
Diaryl Ureas | Sorafenib derivatives | VEGFR2, PDGFR β | High rigidity, limited solubility |
Aryl-Alkyl Ureas | 1-(1H-Indol-3-yl)-3-(3-methoxybenzyl)urea | Kinase allosteric sites | Suboptimal pharmacokinetics |
Heterocycle-Morpholino Ureas | 1-(1H-Indol-3-yl)-3-(2-morpholinoethyl)urea | FGFR, VEGFR2 kinases | Selectivity against off-target kinases |
Research into indolyl ureas accelerated with discoveries of their dual-targeting capabilities. Compounds such as 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea (CAS: 923067-56-5) demonstrated potent FGFR1 inhibition (IC₅₀ < 100 nM), attributed to urea carbonyl coordination with the kinase hinge region and indole deep occupancy of the hydrophobic back pocket. Concurrently, antimicrobial studies revealed that dihydropyrazino[1,2-a]indol-1(2H)-one urea derivatives exhibit broad-spectrum activity against Gram-positive pathogens, underscoring the scaffold's versatility [7].
Patent literature reveals deliberate morpholine incorporation in FGFR pharmacophores to exploit specific salt bridges. US8131527B1 details urea derivatives occupying four key kinase subpockets: 1) adenine region (indole), 2) gate area (urea NH), 3) hydrophobic pocket (aromatic substituents), and 4) solvent interface (morpholine). This multi-point binding paradigm underpins the design rationale for 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea, where the morpholinoethyl group extends toward solvent-exposed regions, reducing entropic penalties upon binding while maintaining affinity through water displacement effects .
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: